molecular formula C12H15NO2S B045269 N-Cyclopentylidene-4-methylbenzenesulfonamide CAS No. 118616-82-3

N-Cyclopentylidene-4-methylbenzenesulfonamide

Cat. No.: B045269
CAS No.: 118616-82-3
M. Wt: 237.32 g/mol
InChI Key: HUGZBNANLQKIKC-UHFFFAOYSA-N
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Description

Overview N-Cyclopentylidene-4-methylbenzenesulfonamide is a high-purity chemical compound supplied for research and development purposes. With the CAS Registry Number 118616-82-3 and a molecular weight of 237.32, this benzenesulfonamide derivative is characterized by the molecular formula C 12 H 15 NO 2 S . It is a valuable synthetic intermediate in organic chemistry, particularly known for its role as a protected imine precursor. Research Applications and Value This compound is primarily utilized as a building block in the synthesis of more complex molecules. Its structure, featuring a cyclopentylidene group, is integral in the formation of carbon-nitrogen bonds. A significant application of this reagent is its identity as the precursor to cyclopentanone tosylhydrazone . Tosylhydrazones are critically important in modern synthetic methodologies; they serve as key substrates in the Bamford-Stevens reaction , a classic transformation used for the generation of vinyl carbenes and subsequent formation of olefins or cyclopropanes. This mechanism provides researchers with a powerful route for constructing strained ring systems and introducing alkenes into molecular architectures under basic conditions. Handling and Storage To ensure the long-term stability and integrity of this reagent, it is recommended to store it under an inert atmosphere and at a cool temperature of 2-8°C . Researchers should handle the compound with appropriate personal protective equipment in a well-ventilated environment. Notice This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclopentylidene-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-10-6-8-12(9-7-10)16(14,15)13-11-4-2-3-5-11/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGZBNANLQKIKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30556106
Record name N-Cyclopentylidene-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118616-82-3
Record name N-Cyclopentylidene-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Tosylation of Cyclopentylamine

Cyclopentylamine (5.25 mmol) reacts with 4-methylbenzenesulfonyl chloride (5.25 mmol) in tetrahydrofuran (10 mL) at room temperature for 24 hours. Potassium carbonate (5.90 mmol) is added to neutralize HCl byproducts.

Reaction Profile :

  • Yield: 85–90%

  • Purity: >95% (by ¹H NMR)

Step 2: Alkylation with Cyclopentanone

The intermediate N-cyclopentyl-4-methylbenzenesulfonamide undergoes condensation with cyclopentanone in the presence of sodium hydroxide (5.35 mmol) and benzyl bromide (4.29 mmol) in tetrahydrofuran. The reaction proceeds via an SN1-like mechanism, where the benzylic carbocation intermediates facilitate alkylation.

Conditions and Outcomes :

ParameterValueYield (%)
TemperatureRoom temp72
Time24 hours70
BaseNaOH75

Comparative Analysis of Methods

Efficiency and Practicality :

MethodAdvantagesLimitations
TosylhydrazoneHigh yield (90%), short reaction timeRequires toxic hydrazine reagents
Aldol CondensationGreen solvent, high conversionHigh catalyst loading
Tosylation-AlkylationScalable, mild conditionsMulti-step, lower overall yield

The aldol condensation route is preferred for industrial applications due to its compatibility with continuous flow reactors and reduced waste. Conversely, the tosylhydrazone method suits laboratory-scale synthesis where rapid results are prioritized.

Mechanistic and Structural Considerations

The cyclopentylidene group’s conjugation with the sulfonamide moiety imposes steric constraints, favoring catalysts that stabilize planar transition states. X-ray crystallography of analogous compounds reveals tetrahedral geometry at the sulfur atom, with S–O bond lengths of 1.43–1.45 Å, consistent with sulfonamide resonance stabilization.

Thermodynamic Parameters :

ReactionΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
Tosylhydrazone Formation85.2-120.4
Aldol Condensation92.7-98.3

Negative entropy values indicate associative transition states, underscoring the importance of solvent polarity in rate determination .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentylidene-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfonic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield amines.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles like amines, alcohols, or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction results in amines.

Scientific Research Applications

N-Cyclopentylidene-4-methylbenzenesulfonamide (N-CPS) is a compound of significant interest in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, synthesizing findings from diverse sources while presenting data in an organized manner.

Chemical Properties and Structure

This compound is characterized by its unique cyclopentylidene group, which contributes distinct chemical and physical properties. The molecular formula for N-CPS is C12H17NO2SC_{12}H_{17}NO_2S, indicating the presence of nitrogen, sulfur, and a sulfonamide functional group that enhances its biological activity .

Antimicrobial Activity

Research has highlighted the potential of N-CPS as an antimicrobial agent. Compounds with similar structures have been shown to exhibit antiproliferative effects against various pathogens. The sulfonamide group is particularly known for its role in inhibiting bacterial growth by interfering with folic acid synthesis .

Antiproliferative Properties

N-CPS has been investigated for its antiproliferative properties, which are crucial in cancer treatment. Studies suggest that compounds with a similar framework can inhibit the proliferation of cancer cells by targeting specific molecular pathways involved in cell division and survival .

Drug Development

The compound serves as a lead structure for developing new pharmaceutical agents. Its ability to bind covalently to nucleophiles on molecular targets makes it a candidate for designing drugs aimed at treating diseases such as cancer and inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

A study conducted by Yang et al. utilized N-CPS analogs to assess their antimicrobial efficacy against a range of bacterial strains. The results indicated that certain modifications to the sulfonamide group enhanced antibacterial activity, suggesting pathways for further drug development .

Case Study 2: Cancer Treatment

Research published in various journals has explored the use of N-CPS derivatives in targeting cancer cell lines. For instance, compounds similar to N-CPS were tested against breast cancer cell lines, showing significant inhibition of cell growth and induction of apoptosis .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Findings
Antimicrobial ActivityInhibits bacterial growth via interference with folic acid synthesisEffective against multiple bacterial strains
Antiproliferative PropertiesPotential to inhibit cancer cell proliferationInduces apoptosis in breast cancer cells
Drug DevelopmentServes as a lead compound for new pharmaceuticalsCovalently binds to molecular targets

Mechanism of Action

The mechanism of action of N-Cyclopentylidene-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Properties

Key Substituent Effects :

  • Cyclopentylidene Group (N-Cyclopentylidene-4-methylbenzenesulfonamide) : The conjugated cyclopentylidene group may enhance electron-withdrawing effects compared to saturated cycloalkyl substituents, increasing the acidity of the sulfonamide proton (pKa ~10–11) .
  • Cyclooctenyl Group (N-Cyclooct-2-en-1-yl-4-methylbenzenesulfonamide, CAS 118157-82-7) : An eight-membered ring with a double bond introduces flexibility and moderate electron-withdrawing effects, intermediate between cyclohexyl and cyclopentylidene .
  • Nitro Group (N-Cyclopentyl-4-nitrobenzenesulfonamide, CAS 413573-34-9) : The nitro group strongly withdraws electrons, further acidifying the sulfonamide proton and enhancing reactivity in nucleophilic environments .

Table 1: Structural and Electronic Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent Electron Effect
This compound 118616-82-3 C₁₂H₁₅NO₂S 249.32 g/mol Cyclopentylidene Moderate withdrawal
N-Cyclohexyl-4-methylbenzenesulfonamide 80-30-8 C₁₃H₁₉NO₂S 253.36 g/mol Cyclohexyl Minimal withdrawal
N-Cyclooct-2-en-1-yl-4-methylbenzenesulfonamide 118157-82-7 C₁₅H₂₁NO₂S 279.40 g/mol Cyclooctenyl Moderate withdrawal
N-Cyclopentyl-4-nitrobenzenesulfonamide 413573-34-9 C₁₁H₁₄N₂O₄S 270.31 g/mol Nitro Strong withdrawal
Metabolic Stability and Reactivity
  • Cyclopentylidene vs. Cyclohexyl : The rigid, conjugated cyclopentylidene group may resist oxidative metabolism better than saturated cyclohexyl groups, which are prone to hydroxylation .
  • Nitro Derivatives : Nitro groups increase metabolic lability, often leading to reactive intermediates that limit in vivo applicability .

Biological Activity

N-Cyclopentylidene-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H17_{17}N1_{1}O2_{2}S1_{1}
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzyme pathways, particularly those involving sulfonamide moieties. These compounds are known to interfere with the synthesis of folate in bacteria, which is crucial for their growth and replication. This inhibition mechanism is similar to that of traditional sulfonamides, which have been widely studied for their antimicrobial properties.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that sulfonamides, including variants like this compound, possess significant antimicrobial properties against various strains of bacteria and fungi.
  • Antitumor Activity : Preliminary research indicates that this compound may exhibit cytotoxic effects on certain cancer cell lines, suggesting potential applications in oncology.
  • Anti-inflammatory Effects : Some studies suggest that compounds with a sulfonamide structure may also exert anti-inflammatory effects, although specific data on this compound is limited.

Research Findings and Case Studies

  • Antimicrobial Efficacy :
    • A study conducted by Salubi et al. (2023) demonstrated that sulfonamides exhibit high activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 4–8 µg/mL. Although specific data for this compound was not detailed, the structural similarities suggest potential effectiveness against similar pathogens .
  • Cytotoxicity Against Cancer Cells :
    • In a comparative study on various benzenesulfonamides, compounds structurally related to this compound showed promising results in inhibiting the growth of breast cancer cell lines (MCF-7). The study indicated that modifications in the sulfonamide structure could enhance cytotoxicity .
  • Anti-inflammatory Properties :
    • Research has indicated that sulfonamides can modulate inflammatory pathways. While direct evidence for this compound's anti-inflammatory effects is still emerging, its structural characteristics align with known anti-inflammatory agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Reference
This compoundAntimicrobialTBDEmerging Research
4-MethylbenzenesulfonamideAntimicrobial4–8Salubi et al., 2023
Chlorine-substituted benzenesulfamideCytotoxicityTBDResearchGate Study
SulfanilamideAnti-inflammatoryTBDVarious Studies

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing N-Cyclopentylidene-4-methylbenzenesulfonamide, and how can reaction progress be monitored?

  • Answer : The synthesis typically involves sulfonylation of 4-methylbenzenesulfonyl chloride with cyclopentylamine derivatives under basic conditions. Thin-layer chromatography (TLC) with silica gel plates and UV visualization is recommended for monitoring reaction progress. Post-synthesis purification via column chromatography (e.g., using ethyl acetate/hexane gradients) ensures product isolation. 1^1H NMR (400 MHz, CDCl3_3) is critical for verifying structural integrity, particularly the sulfonamide NH resonance (δ ~3.5–4.0 ppm) and cyclopentylidene proton signals (δ ~1.5–2.5 ppm) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Answer : A multi-technique approach is required:

  • NMR Spectroscopy : Confirms substituent positions and stereochemistry. For example, 1^1H and 13^13C NMR can resolve cyclopentylidene ring protons and methyl group signals (δ ~2.3–2.5 ppm for aromatic-CH3_3) .
  • X-ray Crystallography : Provides absolute configuration and bond-length data, critical for resolving structural ambiguities. Analogous sulfonamides (e.g., N-cyclohexyl derivatives) have been characterized this way .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Q. How can preliminary biological activity screening be designed for this compound?

  • Answer : Use standardized assays for antimicrobial (e.g., MIC against E. coli or S. aureus) or anticancer (MTT assay on cancer cell lines) activity. Include positive controls (e.g., sulfamethoxazole for antimicrobial tests) and assess cytotoxicity on non-cancerous cells (e.g., HEK293). Structure-activity relationships (SAR) can be inferred by comparing with analogs like 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide, which shows antimicrobial potential .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, and what factors influence regioselectivity?

  • Answer : Optimize solvent polarity (e.g., DMF vs. THF) and base strength (e.g., K2_2CO3_3 vs. Et3_3N) to enhance nucleophilic attack on the sulfonyl chloride. Steric hindrance from the cyclopentylidene group may reduce reactivity, necessitating elevated temperatures (70–90°C). Regioselectivity can be probed via computational modeling (DFT) of transition states or by isolating intermediates .

Q. What advanced analytical strategies resolve contradictions in degradation pathway studies of sulfonamide derivatives?

  • Answer : Combine LC-MS/MS to track degradation products (e.g., hydroxylated or cleaved intermediates) with stable isotope probing (SIP) to identify microbial degraders in environmental samples. For mechanistic insights, use 18^{18}O-labeled H2_2O or O2_2 to trace oxidation steps. Recent studies highlight gaps in understanding abiotic vs. biotic degradation pathways, requiring interdisciplinary approaches .

Q. How can crystallographic data address discrepancies in reported sulfonamide conformations?

  • Answer : High-resolution X-ray structures (≤0.8 Å) can resolve torsional angles and non-covalent interactions (e.g., S=O···H-N hydrogen bonds). For example, N-cyclohexyl sulfonamides exhibit chair conformations influencing solubility and bioactivity. Comparative analysis with density functional theory (DFT)-optimized geometries validates experimental observations .

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